molecular formula C16H17N5S B12135381 4-Ethyl-3-[(3-methylphenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole

4-Ethyl-3-[(3-methylphenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole

Cat. No.: B12135381
M. Wt: 311.4 g/mol
InChI Key: UNHGCUPCZQRRNN-UHFFFAOYSA-N
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Description

4-Ethyl-3-[(3-methylphenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by its unique structure, which includes an ethyl group, a methylphenyl group, and a pyrazinyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-[(3-methylphenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methylbenzyl chloride with sodium thiolate to form 3-methylbenzyl thiol. This intermediate is then reacted with 4-ethyl-5-pyrazin-2-yl-1,2,4-triazole under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Catalysts and automated systems may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-[(3-methylphenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with different functional groups replacing the methylthio group.

Scientific Research Applications

4-Ethyl-3-[(3-methylphenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-[(3-methylphenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Ethyl-3-[(3-methylphenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole: Unique due to its specific substituents and structure.

    Other Triazoles: Compounds like 1,2,4-triazole, 3,5-dimethyl-1,2,4-triazole, and 4-phenyl-1,2,4-triazole share the triazole core but differ in their substituents and properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C16H17N5S

Molecular Weight

311.4 g/mol

IUPAC Name

2-[4-ethyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyrazine

InChI

InChI=1S/C16H17N5S/c1-3-21-15(14-10-17-7-8-18-14)19-20-16(21)22-11-13-6-4-5-12(2)9-13/h4-10H,3,11H2,1-2H3

InChI Key

UNHGCUPCZQRRNN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC(=C2)C)C3=NC=CN=C3

Origin of Product

United States

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